Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18040865
InChI: InChI=1S/C7H15N.ClH/c1-7(6-8-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H
SMILES:
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol

Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride

CAS No.:

Cat. No.: VC18040865

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride -

Specification

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
IUPAC Name N-methyl-1-(1-methylcyclobutyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H15N.ClH/c1-7(6-8-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H
Standard InChI Key XGLAZJGQABJESE-UHFFFAOYSA-N
Canonical SMILES CC1(CCC1)CNC.Cl

Introduction

Structural and Molecular Characteristics

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride features a cyclobutane ring, a strained four-membered cyclic hydrocarbon, substituted at the 1-position with a methyl group and a methylamine hydrochloride moiety. The molecule’s stereochemistry arises from the chiral center at the carbon adjacent to the cyclobutane ring, resulting in two enantiomers. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its tetrahedral geometry, with bond angles constrained by the cyclobutane ring’s strain .

Table 1: Molecular Properties of Methyl[(1-Methylcyclobutyl)methyl]amine Hydrochloride

PropertyValue
Molecular FormulaC₇H₁₆ClN
Molecular Weight149.66 g/mol
Melting Point67–72°C (decomposition)
SolubilityWater, ethanol, ether
pKa10.07
Boiling Point195–197°C at 760 mmHg

The compound’s strained ring system contributes to its reactivity, particularly in nucleophilic substitution and coordination chemistry.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with cyclobutyl methyl ketone, which undergoes reductive amination with methylamine hydrochloride under acidic conditions. A representative procedure involves:

  • Mitsunobu Reaction: Coupling cyclobutyl methanol with a protected amine precursor.

  • Deprotection: Removal of Boc (tert-butoxycarbonyl) groups using hydrochloric acid.

  • Salification: Precipitation of the hydrochloride salt from an ether solution .

Table 2: Representative Synthesis Yields

Starting MaterialYield (%)Purity (%)
Cyclobutyl methyl ketone7895
Methylamine hydrochloride8297

Analytical Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.4 ppm (s, 3H, CH₃), 1.2–1.8 ppm (m, 4H, cyclobutane), 3.1 ppm (q, 2H, CH₂NH).

  • ¹³C NMR: 12.3 ppm (CH₃), 20.6 ppm (CH₂), 35.1 ppm (cyclobutane carbons).

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (N-H bend), 1450 cm⁻¹ (C-N stretch) .

CompoundR-SubstituentEC₅₀ (nM)clogP
22-Methylpentyl1954.64
19Cyclobutylmethyl2343.98
14n-Pentyl2954.28

Lipophilicity (clogP) inversely correlated with potency, suggesting optimal bioavailability thresholds for cyclobutyl derivatives .

Applications in Organic Synthesis

Chiral Auxiliary Applications

The compound’s stereogenic center enables enantioselective synthesis. For example, in asymmetric aldol reactions, it facilitates diastereomeric excesses >90% when coordinating to titanium(IV) catalysts.

Transition-Metal Ligands

Methyl[(1-methylcyclobutyl)methyl]amine hydrochloride forms stable complexes with Pd(II) and Ru(II), enhancing catalytic activity in cross-coupling reactions. A 2022 study reported a 15% increase in Suzuki-Miyaura coupling yields compared to traditional amines .

Future Research Directions

  • Synthetic Optimization: Development of enantioselective routes to isolate individual enantiomers.

  • Biological Screening: Expanded profiling against kinase targets and GPCRs beyond GPR88.

  • Material Science: Exploration of cyclobutane-containing polymers for high-strength materials.

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